molecular formula C27H34F3N3O2 B1452063 Methyl 3-(1-benzyl-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-3-yl)propanoate CAS No. 1134331-53-5

Methyl 3-(1-benzyl-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-3-yl)propanoate

Cat. No.: B1452063
CAS No.: 1134331-53-5
M. Wt: 489.6 g/mol
InChI Key: YLTSIGBAKSDRNV-UHFFFAOYSA-N
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Description

Methyl 3-(1-benzyl-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-3-yl)propanoate is a piperidine-piperazine hybrid compound featuring a benzyl group at the piperidine nitrogen, a trifluoromethylphenyl-substituted piperazine ring, and a methyl propanoate ester. The compound’s discontinued commercial status () may relate to synthesis challenges or stability issues, though its structural complexity offers avenues for comparison with analogs.

Properties

IUPAC Name

methyl 3-[1-benzyl-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-3-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34F3N3O2/c1-35-26(34)11-10-22-20-31(19-21-6-3-2-4-7-21)13-12-25(22)33-16-14-32(15-17-33)24-9-5-8-23(18-24)27(28,29)30/h2-9,18,22,25H,10-17,19-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTSIGBAKSDRNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1CN(CCC1N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(1-benzyl-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-3-yl)propanoate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacodynamics, receptor interactions, and therapeutic implications.

Chemical Structure

The compound features a piperidine core substituted with a trifluoromethyl group and a benzyl moiety, which contributes to its unique pharmacological profile. The presence of multiple functional groups allows for diverse interactions with biological targets.

Receptor Interactions

Research indicates that this compound interacts with various neurotransmitter receptors, primarily in the central nervous system (CNS). The following table summarizes key receptor interactions:

Receptor Type Activity Effect
Dopamine ReceptorsAgonistModulates dopaminergic signaling
Serotonin ReceptorsPartial AgonistInfluences mood and anxiety
Adrenergic ReceptorsAntagonistPotentially reduces sympathetic activity
Histamine ReceptorsAntagonistMay affect allergic responses

The compound's biological activity is primarily mediated through its interaction with neurotransmitter systems. It has been shown to enhance dopaminergic transmission, which can have implications in treating conditions such as depression and schizophrenia. Additionally, its action on serotonin receptors may contribute to anxiolytic effects.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential therapeutic applications:

  • Antidepressant Effects : A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test (FST) and tail suspension test (TST) .
  • Anxiolytic Properties : In another investigation, the compound was evaluated for its anxiolytic effects using the elevated plus maze test. Results indicated a marked increase in time spent in open arms, suggesting reduced anxiety levels .
  • Neuroprotective Effects : The compound's ability to modulate oxidative stress markers was assessed in vitro. It exhibited significant protective effects against neuronal cell death induced by oxidative stress, indicating potential use in neurodegenerative diseases .

Comparison with Similar Compounds

Piperazine-Phenyl Urea Derivatives

Compounds such as 1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea (1f) and 1-(3-(trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11e) () share the trifluoromethylphenyl-piperazine core but replace the propanoate ester with urea and thiazole groups. These substitutions alter hydrogen-bonding capacity and molecular weight (e.g., 1f: MW ≈ 667.9 vs.

Piperazine-Ester Derivatives

Methyl 3-(3-(trifluoromethyl)phenyl)propanoate () retains the trifluoromethylphenyl-propanoate ester but lacks the piperidine-piperazine scaffold. This simplification reduces steric hindrance and molecular weight (MW ≈ 258.2), highlighting the target compound’s enhanced complexity for selective receptor interactions .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Functional Groups
Target Compound C28H33F3N3O2 ~494.5 Not reported N/A Piperidine, piperazine, ester
1f () C32H29F3N6O3S 667.9 198–200 70.7 Urea, thiazole, hydrazine
11e () C24H23F3N6O2 534.1 Not reported 86.7 Urea, hydrazine
Methyl 3-(3-(trifluoromethyl)phenyl)propanoate () C11H11F3O2 258.2 Not reported N/A Ester, trifluoromethylphenyl
  • Melting Points : Urea derivatives (e.g., 1f, 1g in ) exhibit higher melting points (190–207°C) due to hydrogen bonding, whereas ester-containing compounds (e.g., ) likely have lower melting points, enhancing solubility .
  • Spectral Data : The target compound’s ¹H-NMR would differ from urea analogs (e.g., 1f: δ 8.2–6.8 ppm for aromatic protons) due to the absence of thiazole and hydrazine signals .

Preparation Methods

Synthesis of Piperidin-3-yl Propanoate Core

  • The starting material often involves a substituted piperidine scaffold.
  • Esterification of the 3-position with methyl propanoate can be achieved through classical esterification techniques, such as reaction of the corresponding acid with methanol under acidic conditions or via methylation of the propanoic acid derivative.
  • This step ensures the formation of the methyl 3-(piperidin-3-yl)propanoate intermediate.

N-Benzylation of the Piperidine Nitrogen

  • N-Benzylation is achieved by reacting the piperidine nitrogen with benzyl halides (e.g., benzyl bromide or chloride) under basic conditions.
  • Typical bases include potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF).
  • This step selectively introduces the benzyl group at the 1-position of the piperidine ring.

Preparation of 4-[3-(trifluoromethyl)phenyl]piperazine

  • This intermediate is synthesized by palladium-catalyzed amination of piperazine with 3-(trifluoromethyl)phenyl bromide or chloride.
  • The Buchwald-Hartwig amination employs ligands such as BINAP or Xantphos and bases like sodium tert-butoxide.
  • The reaction is typically conducted in toluene or dioxane at elevated temperatures (80–110 °C).

Representative Reaction Scheme Summary

Step Reaction Type Reactants/Intermediates Conditions/Notes Outcome
1 Esterification Piperidin-3-yl propanoic acid + Methanol Acid catalyst (H2SO4 or HCl), reflux Methyl 3-(piperidin-3-yl)propanoate
2 N-Benzylation Methyl 3-(piperidin-3-yl)propanoate + Benzyl halide Base (K2CO3), DMF, room temp or mild heating N-Benzylated piperidine ester
3 Buchwald-Hartwig amination Piperazine + 3-(trifluoromethyl)phenyl halide Pd catalyst, ligand, base, toluene, 80–110 °C 4-[3-(Trifluoromethyl)phenyl]piperazine
4 Nucleophilic substitution N-Benzylated piperidine + 4-[3-(trifluoromethyl)phenyl]piperazine Polar aprotic solvent, elevated temp Target compound formation

Detailed Research Findings and Optimization Notes

  • Selectivity and Yield: The nucleophilic substitution at the 4-position of piperidine requires activated leaving groups (e.g., halides) and controlled conditions to avoid side reactions such as multiple substitutions or ring opening.
  • Catalyst and Ligand Choice: For the palladium-catalyzed amination, ligand choice significantly affects yield and selectivity. Bulky bidentate phosphines such as BINAP improve coupling efficiency with aryl halides bearing electron-withdrawing groups like trifluoromethyl.
  • Solvent Effects: Polar aprotic solvents such as DMF or DMSO facilitate nucleophilic substitutions, while toluene or dioxane are preferred for Buchwald-Hartwig aminations.
  • Temperature Control: Elevated temperatures (80–110 °C) are necessary for effective palladium-catalyzed coupling but must be optimized to prevent decomposition.
  • Purification: Final compounds are purified by column chromatography or recrystallization. Characterization includes NMR, mass spectrometry, and HPLC to confirm structure and purity.

Comparative Data Table of Related Piperazine-Substituted Compounds (Adapted from SAR Studies)

Compound Variant Substituent on Piperazine Binding Affinity (K_i, nM) Notes on Preparation
4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine (Model compound) Methyl 7.2 ± 1.4 Prepared via nucleophilic substitution
Benzyl-substituted piperazine derivatives Benzyl ~25 N-Benzylation step reduces affinity slightly
Piperazine substituted with 3-(trifluoromethyl)phenyl 3-(Trifluoromethyl)phenyl Not directly reported Requires Buchwald-Hartwig amination
Methyl 3-(1-benzyl-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-3-yl)propanoate Benzyl + 3-(trifluoromethyl)phenyl High affinity anticipated Multi-step synthesis as outlined above

Q & A

Q. What are the recommended synthetic routes for preparing Methyl 3-(1-benzyl-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-3-yl)propanoate?

  • Methodological Answer : The compound can be synthesized via a multi-step process involving:
  • Piperazine-piperidine coupling : React 3-(trifluoromethyl)phenylpiperazine with a benzyl-piperidinyl intermediate under nucleophilic substitution conditions (e.g., using DMF as a solvent and K2_2CO3_3 as a base) .
  • Propanoate esterification : Introduce the methyl propanoate group via Mitsunobu reaction or direct esterification using HOBt/TBTU coupling agents in anhydrous DMF .
  • Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) followed by recrystallization from ethanol/water .

Q. How can structural confirmation of the synthesized compound be achieved?

  • Methodological Answer :
  • X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol and analyze using X-ray diffraction (as demonstrated for structurally related piperazine derivatives in ).
  • NMR spectroscopy : Use 1^1H and 13^13C NMR to verify piperidine/piperazine ring conformations and substituent positions. Key signals include:
  • Trifluoromethyl group: δ ~120–125 ppm in 19^19F NMR .
  • Benzyl protons: δ 7.2–7.4 ppm (aromatic) and δ 3.5–3.7 ppm (CH2_2) in 1^1H NMR .

Q. What analytical methods are suitable for purity assessment?

  • Methodological Answer :
  • HPLC : Use a C18 column with a mobile phase of methanol/buffer (65:35 v/v, pH 4.6 adjusted with glacial acetic acid) at 254 nm. System suitability criteria: resolution >2.0 between the compound and known impurities (e.g., unreacted piperazine intermediates) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z ~520–530) using ESI-MS .

Advanced Research Questions

Q. How can contradictory yields in piperazine-piperidine coupling reactions be resolved?

  • Methodological Answer : Contradictions often arise from steric hindrance or competing side reactions. Optimize by:
  • Solvent selection : Replace DMF with acetonitrile to reduce byproduct formation .
  • Catalyst use : Add catalytic KI to enhance nucleophilic substitution efficiency .
  • Temperature control : Maintain reactions at 50–60°C to balance reactivity and stability of the trifluoromethyl group .

Q. What strategies are effective for resolving overlapping peaks in HPLC analysis?

  • Methodological Answer :
  • Gradient elution : Adjust the methanol/buffer ratio from 50:50 to 80:20 over 20 minutes to improve separation of structurally similar impurities .
  • Ion-pair chromatography : Add 10 mM sodium 1-octanesulfonate to the mobile phase to enhance resolution of charged intermediates .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Methodological Answer :
  • Analog synthesis : Modify the benzyl group (e.g., replace with 4-fluorobenzyl) or piperazine substituents (e.g., replace trifluoromethyl with chloro) to assess impact on receptor binding .
  • Biological assays : Test analogs in vitro for dopamine or serotonin receptor affinity (IC50_{50} values) using radioligand displacement assays, as demonstrated for related arylpiperazines in .

Contradiction Analysis

Q. Why do different synthetic routes produce varying impurity profiles?

  • Analysis :
  • Route A (HOBt/TBTU coupling): May generate hydrolyzed propanoate esters due to residual water, detectable as a ~5% impurity at m/z 488 .
  • Route B (Mitsunobu reaction): Risks forming regioisomers if hydroxyl groups are incompletely protected, resolved via preparative TLC .
  • Mitigation : Include azeotropic drying (toluene) for moisture-sensitive steps and monitor reaction progress via TLC .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(1-benzyl-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-3-yl)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(1-benzyl-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-3-yl)propanoate

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